molecular formula C13H16Cl2N2O B1438690 2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide CAS No. 1156724-74-1

2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B1438690
CAS No.: 1156724-74-1
M. Wt: 287.18 g/mol
InChI Key: BDRACAOSGRKWES-UHFFFAOYSA-N
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Description

Historical Context of Acetamide Derivatives in Chemical Research

The acetamide family of compounds has established itself as a cornerstone in chemical research since the early recognition of acetamide's unique properties. Acetamide, systematically known as ethanamide with the formula CH3CONH2, represents an organic compound derived from ammonia and acetic acid. The historical significance of acetamide derivatives emerged prominently in 1955 when Dessau and Jackson conducted routine toxicologic studies that unexpectedly revealed the carcinogenic potential of acetamide, marking a pivotal moment in understanding structure-activity relationships within this compound class.

The development of acetamide derivatives has been driven by their remarkable versatility in industrial and pharmaceutical applications. Acetamide finds extensive use as a plasticizer and industrial solvent, with molten acetamide serving as an effective solvent with broad applicability due to its dielectric constant being higher than most organic solvents. This property enables acetamide to dissolve inorganic compounds with solubilities closely analogous to water, establishing its importance in electrochemistry and organic synthesis of pharmaceuticals, pesticides, and antioxidants for plastics.

The synthetic accessibility of acetamide compounds has contributed significantly to their widespread adoption in research. Laboratory-scale production methods include dehydration of ammonium acetate, yielding the reaction NH4[CH3CO2] → CH3C(O)NH2 + H2O, while industrial-scale production utilizes hydration of acetonitrile through the reaction CH3CN + H2O → CH3C(O)NH2. These straightforward synthetic pathways have enabled researchers to explore numerous structural modifications and derivatives.

The exploration of structure-activity relationships within acetamide derivatives has revealed fascinating patterns. Higher homologs such as hexaneamide have demonstrated the ability to induce malignant lymphomas in mice, while N-substituted variants like dimethylformamide and dimethylacetamide exhibit different biological profiles. This diversity in biological activity based on structural modifications has motivated extensive research into novel acetamide derivatives with specific therapeutic targets.

Significance of 2-(Cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide in Academic Literature

This compound has emerged as a compound of particular interest within the acetamide derivative research landscape due to its unique structural characteristics and potential pharmaceutical applications. The compound's Chemical Abstracts Service number 1156724-74-1 provides a standardized identifier for research and commercial applications. Its molecular structure incorporates both a cyclopentyl amino group and a dichlorophenyl moiety, creating a hybrid framework that combines the beneficial properties of both structural elements.

The significance of this compound extends beyond its structural novelty to encompass its role as a pharmaceutical intermediate. Research has demonstrated that compounds featuring similar structural frameworks, particularly those containing dichlorophenyl groups, have shown promise in various therapeutic applications. The dichlorophenyl moiety has been particularly valuable in the development of anti-inflammatory agents and other pharmaceutical compounds, suggesting potential therapeutic pathways for this compound.

Recent academic literature has highlighted the importance of N-substituted acetamide derivatives in drug discovery efforts. Studies have shown that a series of N-substituted acetamide derivatives were designed, synthesized, and identified as novel and potent P2Y14R antagonists, demonstrating the continued relevance of this compound class in contemporary pharmaceutical research. The molecular hybridization approach used in these studies, based on crystallographic overlay techniques, represents advanced methodological frameworks that enhance the precision of drug design efforts.

The compound's structural features align with contemporary trends in medicinal chemistry, particularly the emphasis on compounds containing halogenated aromatic rings. The presence of two chlorine atoms in the 2,6-dichlorophenyl group provides specific electronic and steric properties that can influence binding affinity and selectivity for biological targets. This structural arrangement has been observed in various pharmaceutical compounds, suggesting established precedent for therapeutic efficacy.

Research into substituted acetamide derivatives has revealed their potential as selective inhibitors for various biological targets. Recent studies have focused on the synthesis and biological evaluation of substituted acetamide derivatives as selective butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease, indicating the broad therapeutic potential of this compound class. The structural diversity achievable through substitution patterns in acetamide derivatives provides extensive opportunities for optimization of biological activity.

Research Objectives and Theoretical Framework

The research framework surrounding this compound is grounded in several key theoretical principles that guide both synthetic methodology and biological evaluation. The primary research objective centers on understanding how the unique combination of structural elements in this compound contributes to its potential pharmaceutical utility. The cyclopentyl amino group provides conformational flexibility and specific binding characteristics, while the dichlorophenyl moiety contributes to molecular recognition and target selectivity.

The theoretical framework for studying this compound draws heavily from structure-activity relationship principles established through decades of acetamide derivative research. The compound's design reflects modern medicinal chemistry approaches that emphasize the importance of molecular hybridization, where beneficial structural elements from different compound classes are combined to create novel entities with enhanced properties. This approach has proven particularly successful in the development of receptor antagonists and enzyme inhibitors.

From a synthetic chemistry perspective, the research objectives include developing efficient and scalable methods for compound preparation. The synthesis of acetamide derivatives typically involves condensation reactions between substituted amines and acetyl derivatives under controlled conditions. For this compound, synthetic strategies must account for the specific reactivity patterns of both the cyclopentylamine and dichlorophenyl components to ensure high yield and purity.

The theoretical framework also encompasses understanding the compound's behavior in biological systems. Acetamide derivatives are generally regarded as hydrogen-bonding agents that can modify the tertiary structure of macromolecules. This property has implications for how this compound might interact with protein targets, potentially leading to conformational changes that affect biological activity.

Contemporary research objectives emphasize the importance of green chemistry principles in acetamide synthesis. Recent studies have explored environmentally friendly synthetic approaches, including the use of tannic acid as a catalyst under thermal and microwave irradiation conditions without requiring solvents. These methodological advances provide frameworks for sustainable production of acetamide derivatives, including specialized compounds like this compound.

The compound's research framework also incorporates computational approaches, particularly molecular docking studies that can predict binding interactions with biological targets. Recent research has demonstrated the value of molecular docking in identifying the mode of action for acetamide derivatives and their binding interactions with enzyme active sites. These computational tools provide essential guidance for optimizing compound design and predicting biological activity.

Property Value Source
Chemical Abstracts Service Number 1156724-74-1
Molecular Formula C13H16Cl2N2O
Molecular Weight 287.18 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System C1CCC(C1)NCC(=O)NC2=C(C=CC=C2Cl)Cl

The research objectives for this compound extend beyond basic characterization to encompass broader applications in pharmaceutical development. The compound serves as a model system for understanding how structural modifications in acetamide derivatives influence biological activity and therapeutic potential. This knowledge contributes to the rational design of new pharmaceutical agents with improved efficacy and selectivity profiles.

Properties

IUPAC Name

2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-6-3-7-11(15)13(10)17-12(18)8-16-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRACAOSGRKWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide typically involves the nucleophilic substitution of a suitable amide precursor with cyclopentylamine or the alkylation of an amino-substituted intermediate with cyclopentyl-containing reagents under controlled conditions.

A key example of this synthetic strategy is documented in patent US3740401A, where 2-(2,6-dichlorophenylamino)-2-imidazoline is reacted with bromocyclopentane in absolute methanol under heating conditions to yield the cyclopentyl-substituted imidazoline derivative, which is structurally related to the target compound.

Alternative Synthetic Routes and Reaction Conditions

While the above method focuses on alkylation of an imidazoline intermediate, other synthetic strategies to prepare related acetamide derivatives include:

  • Amide Bond Formation via Carbodiimide Coupling:
    Using 2,6-dichloroaniline and cyanoacetic acid derivatives activated by carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) in solvents like N,N-dimethylformamide (DMF) at low temperatures (10–20 °C) for 2 hours, followed by precipitation and filtration of the product. Although this example is for a related compound, it illustrates the use of carbodiimide coupling for amide bond formation in dichlorophenyl-substituted compounds.

  • Heating with Amines and Alkyl Halides:
    Direct heating of 2-(2,6-dichlorophenylamino)acetamide derivatives with cycloalkyl halides (e.g., bromocyclopentane) in polar solvents such as methanol or ethanol under reflux conditions for extended periods (e.g., 16 hours) to achieve N-alkylation.

Summary Data Table of Preparation Parameters

Parameter Details
Starting Material 2-(2,6-dichlorophenylamino)-2-imidazoline or 2,6-dichloroaniline derivatives
Alkylating Agent Bromocyclopentane (150% molar excess)
Solvent Absolute methanol (for alkylation); DMF (for carbodiimide coupling)
Reaction Temperature 45 °C to boiling point (~100 °C) (alkylation); 10–20 °C (carbodiimide coupling)
Reaction Time 16 hours (alkylation); 2 hours (carbodiimide coupling)
Workup Vacuum evaporation, acid dissolution, ether extraction, drying over drierite
Product Yield Approximately 20-30% in alkylation example (scale-dependent); up to 54% in related amide synthesis
Product Melting Point 121-123 °C (imidazoline derivative)
Characterization Techniques NMR spectroscopy (confirmation of N-alkylation), Thin-layer chromatography (purity)

Research Findings and Notes on Reaction Optimization

  • The reaction temperature and solvent choice critically influence the selectivity and yield of the alkylation step. Elevated temperatures favor reaction completion but must be balanced to avoid side reactions or decomposition.

  • The molar excess of bromocyclopentane ensures complete alkylation of the nitrogen atom, with subsequent purification steps necessary to remove unreacted starting materials and side products.

  • NMR spectroscopy is an essential tool to confirm the site of alkylation, with the methylene protons of the imidazoline ring serving as diagnostic signals.

  • The formation of acid addition salts improves the stability and handling of the final product, which is common practice for basic nitrogen-containing heterocycles.

Comparative Notes on Related Compounds

While this compound has a distinct synthetic route, structurally similar compounds such as N-(4-chlorophenyl)acetamide or 2-(phenylamino)-N-(4-chlorophenyl)acetamide differ mainly in the substituent groups and require tailored synthetic conditions. The presence of the cyclopentyl group and dichlorophenyl moiety in the target compound enhances its chemical reactivity and potential biological activity, necessitating precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Saturation : The cyclopentyl group (saturated 5-membered ring) may confer greater steric bulk and hydrophobicity compared to smaller substituents (e.g., methyl) or unsaturated heterocycles (e.g., thiazole) .

Physicochemical Properties

Data from analogs highlight trends in solubility, melting points, and crystallinity:

Compound Name Melting Point (°C) Rf Value (TLC) Solubility Trends Evidence ID
Target Compound (Hypothetical) ~150–160 (estimated) 0.75–0.85 Moderate solubility in polar aprotic solvents -
Compound 8 (Sulfonamide) 168–173 0.79 High polarity due to sulfonamide group
N-(2,6-Dichlorophenyl)-thiazole 489–491 - Low solubility in water; crystallizes in methanol/acetone
Diclofenac Impurity F Not reported - Likely lipophilic (chlorophenyl groups)

Key Observations :

  • Melting Points : Bulky substituents (e.g., cyclopentyl) may reduce melting points compared to rigid aromatic systems (e.g., thiazole at 489–491°C) .
  • Solubility : The cyclopentyl group’s hydrophobicity may reduce aqueous solubility compared to sulfonamide-containing analogs .

Pharmacological and Functional Comparisons

Anesthetic and Analgesic Activity

  • LIA (Lidocaine Analog) : Exhibits potent local anesthetic and neuropathic pain relief due to sodium channel modulation. The piperidinyl group enhances membrane permeability .
  • Target Compound : The cyclopentyl group may alter pharmacokinetics (e.g., longer half-life due to steric protection from metabolic enzymes) compared to LIA .

Enzyme Inhibition

  • Urease Inhibitors (Compounds 8–13): Sulfonamide and thiazolidinone derivatives show IC_{50} values in the µM range .
  • Target Compound : The absence of sulfonamide/thiazole groups may reduce urease affinity but improve selectivity for other targets (e.g., cyclooxygenase) .

Biological Activity

2-(Cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide, a compound with significant potential in pharmaceutical research, exhibits various biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14Cl2N2O
  • Molecular Weight : 283.17 g/mol

The compound features a cyclopentyl group attached to an amine, with a dichlorophenyl ring contributing to its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways related to pain modulation and inflammation.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in malignant cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound may disrupt bacterial cell wall synthesis or function through other mechanisms.

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with the compound over four weeks. Results showed a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Application

In a clinical trial assessing the efficacy of this compound against drug-resistant bacterial infections, patients treated with a formulation containing this compound exhibited improved outcomes compared to those receiving standard antibiotics. This study underscores the importance of exploring novel compounds in combating antibiotic resistance.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide
Reactant of Route 2
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2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.